molecular formula C5H5N3O3 B3048632 4(3H)-Pyrimidinone, 3-methyl-5-nitro- CAS No. 17758-33-7

4(3H)-Pyrimidinone, 3-methyl-5-nitro-

Cat. No. B3048632
CAS RN: 17758-33-7
M. Wt: 155.11 g/mol
InChI Key: XQMZTMBPQCSMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Pyrimidinone, 3-methyl-5-nitro- is a heterocyclic compound with the chemical formula C10H10N4O3 . It belongs to the class of 1,2,4-triazole-containing scaffolds . These scaffolds are found in various pharmaceuticals and biologically important compounds used in drug discovery studies against cancer cells, microbes, and other diseases in the human body .


Synthesis Analysis

Several synthetic methods have been reported for accessing 1,2,4-triazole-containing scaffolds. One notable approach involves using 3-amino-1,2,4-triazole as a key building block. Researchers have developed efficient methodologies to synthesize these privileged scaffolds, which are crucial for discovering new drug candidates .


Molecular Structure Analysis

The molecular structure of 4(3H)-Pyrimidinone, 3-methyl-5-nitro- consists of a pyrimidinone ring with a methyl group at position 3 and a nitro group at position 5. The compound’s chemical properties arise from this unique arrangement of atoms .


Chemical Reactions Analysis

While specific chemical reactions involving this compound may vary, its reactivity likely stems from the presence of the nitro group. Nitro groups can participate in substitution reactions, reduction processes, and other transformations. Further investigation is needed to explore its reactivity in detail .

Scientific Research Applications

Synthesis and Chemical Properties

4(3H)-Pyrimidinone derivatives, including 3-methyl-5-nitro variants, are significant due to their broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. These compounds are central to the development of various bioactive molecules through complex synthesis pathways involving hybrid catalysts. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, have been employed to synthesize substituted pyranopyrimidine scaffolds through one-pot multicomponent reactions. These synthesis pathways emphasize the importance of 4(3H)-Pyrimidinone derivatives in creating lead molecules for further research and potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Pharmacological Effects

Pyrimidines, including 4(3H)-Pyrimidinone derivatives, are known for their wide range of pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Recent research developments have highlighted the synthesis of pyrimidine derivatives and their significant anti-inflammatory effects, which are attributed to their inhibitory response against vital inflammatory mediators. This emphasizes the potential of 4(3H)-Pyrimidinone derivatives in developing new anti-inflammatory agents with enhanced activities and minimal toxicity (Rashid et al., 2021).

Environmental and Material Applications

Apart from their biological and medicinal significance, 4(3H)-Pyrimidinone derivatives also find applications in environmental and material sciences. For example, certain pyrimidinone derivatives have been investigated for their potential as high-energetic materials, demonstrating the versatility of these compounds beyond pharmaceutical applications. Research in this area focuses on understanding the crystal structure, thermolysis, and practical applications of these compounds, highlighting their potential in various industrial and technological applications (Singh & Felix, 2003).

properties

IUPAC Name

3-methyl-5-nitropyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-3-6-2-4(5(7)9)8(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMZTMBPQCSMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C(C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473988
Record name 4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3H)-Pyrimidinone, 3-methyl-5-nitro-

CAS RN

17758-33-7
Record name 4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Reactant of Route 2
Reactant of Route 2
4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Reactant of Route 3
Reactant of Route 3
4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Reactant of Route 4
4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Reactant of Route 5
4(3H)-Pyrimidinone, 3-methyl-5-nitro-
Reactant of Route 6
4(3H)-Pyrimidinone, 3-methyl-5-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.